N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
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Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a chemical compound that has been of great interest to researchers due to its potential as a therapeutic agent. This compound is known for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Antimicrobial Activities
- Compounds with heteroaryl pyrazole derivatives, including those related to the specified chemical structure, have been synthesized and demonstrated significant antimicrobial activity. For example, Schiff bases derived from chitosan and heteroaryl pyrazole derivatives showed activity against a range of gram-negative and gram-positive bacteria, as well as fungi. These findings suggest potential applications in developing new antimicrobial agents (Hamed et al., 2020).
- Another study reported the synthesis of thiophenyl pyrazoles and isoxazoles demonstrating significant antibacterial and antifungal activities, indicating their potential use in creating new antimicrobial compounds (Sowmya et al., 2018).
Synthesis and Characterization
- Research into the synthesis of thio- and furan-fused heterocycles has led to the development of novel compounds with potential applications in various fields of chemistry and pharmacology. These synthetic methodologies provide a foundation for creating derivatives of the compound (Ergun et al., 2014).
- A green synthesis approach for thiophenyl pyrazoles and isoxazoles adopted 1,3-dipolar cycloaddition methodology, showcasing an environmentally friendly method to produce compounds with antimicrobial activity, highlighting the importance of sustainable synthesis methods in scientific research (Sowmya et al., 2018).
Structural Analysis
- The crystal structure of related compounds has been determined through X-ray diffraction studies, providing insights into the molecular arrangements and potential interactions in the solid state. These analyses are crucial for understanding the physicochemical properties of these compounds and their potential applications (Prabhuswamy et al., 2016).
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-14(11-3-7-20-10-11)15-4-5-17-9-12(8-16-17)13-2-1-6-19-13/h1-3,6-10H,4-5H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQWMPBXASIYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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